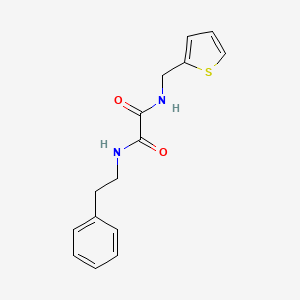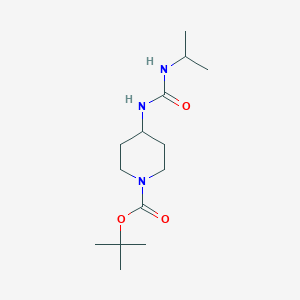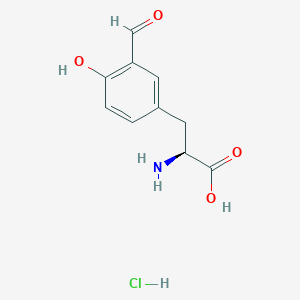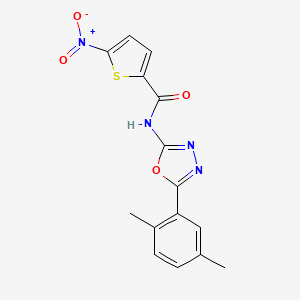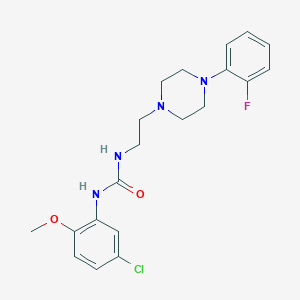
1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)urea is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is also known as TAK-285 and is a tyrosine kinase inhibitor that has been shown to have anti-cancer properties. In
Applications De Recherche Scientifique
Pharmacological Applications
Studies have explored the pharmacological effects of compounds structurally related to the specified urea derivative, focusing on their interactions with various receptors. For instance, research has shown that certain piperazine and urea derivatives can act as selective agonists or antagonists to specific serotonin receptors, which play crucial roles in modulating physiological processes such as mood, anxiety, and erectile function (Millan et al., 1997). Additionally, these compounds have been investigated for their potential antifungal and antimicrobial activities, indicating a broad spectrum of possible therapeutic applications (Mishra et al., 2000).
Chemical Synthesis and Process Optimization
The development of robust synthetic processes for related compounds, such as dopamine uptake inhibitors, highlights the importance of these chemical entities in therapeutic research. A study focused on optimizing the synthesis of a dopamine uptake inhibitor to eliminate the need for chromatographic purifications and minimize environmental impact, showcasing the relevance of such compounds in drug development and the emphasis on sustainable chemistry practices (Ironside et al., 2002).
Neuroimaging and Diagnostics
Derivatives of the specified compound have also been explored in the context of neuroimaging, particularly in developing radiolabeled antagonists for studying neurotransmitter systems with positron emission tomography (PET). Such research aids in understanding the pathophysiology of neuropsychiatric disorders and developing targeted therapeutic interventions (García et al., 2014).
Antiviral and Antimicrobial Research
The exploration of urea and thiourea derivatives for their antiviral and antimicrobial activities demonstrates the potential of such compounds in addressing infectious diseases. Research in this area focuses on synthesizing new derivatives and evaluating their efficacy against various pathogens, providing insights into the development of novel therapeutic agents (Reddy et al., 2013).
Propriétés
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClFN4O2/c1-28-19-7-6-15(21)14-17(19)24-20(27)23-8-9-25-10-12-26(13-11-25)18-5-3-2-4-16(18)22/h2-7,14H,8-13H2,1H3,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLCRLWOEAZGEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NCCN2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[4-(4-bromophenyl)-5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2733905.png)
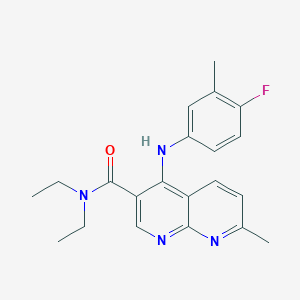
![2-[1-(Bromomethyl)cyclobutyl]oxane](/img/structure/B2733907.png)
![Tert-butyl N-[[3-(aminomethyl)-3-fluorocyclobutyl]methyl]carbamate](/img/structure/B2733909.png)
![N-(2,4-difluorophenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2733910.png)
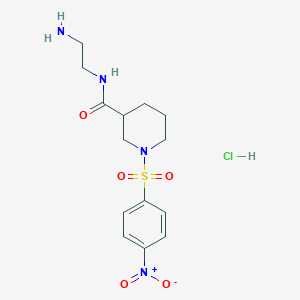
![2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2733913.png)
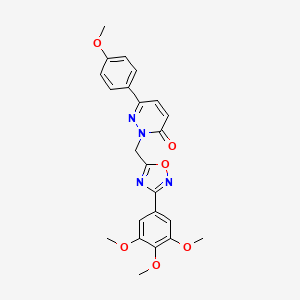
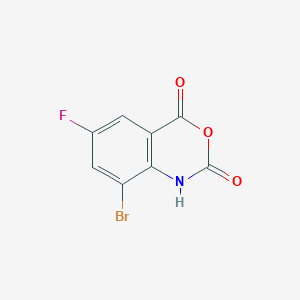
![1-(4-fluorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid](/img/structure/B2733917.png)
